molecular formula C12H8Cl2N2O B11814682 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde

4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde

Cat. No.: B11814682
M. Wt: 267.11 g/mol
InChI Key: OMNQOPSLYSRBAF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative featuring a meta-tolyl (3-methylphenyl) substituent at the 2-position and a formyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and peptidomimetics. Its reactivity is driven by the electron-withdrawing chlorine atoms and the aldehyde group, which facilitate nucleophilic substitutions and cyclization reactions.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

4,6-dichloro-2-(3-methylphenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H8Cl2N2O/c1-7-3-2-4-8(5-7)12-15-10(13)9(6-17)11(14)16-12/h2-6H,1H3

InChI Key

OMNQOPSLYSRBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely applicable.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • The methylthio analog exhibits rapid nucleophilic displacement due to the good leaving-group ability of SCH₃, enabling efficient library synthesis .
  • DCSMP (methylsulfanyl) is a common precursor for fused heterocycles (e.g., [1,4]oxathiino[2,3-d]pyrimidines) via lithiation and sulfur incorporation .

Structural and Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and synthetic accessibility:

Property 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde (Predicted)
Molecular Weight 223.08 g/mol ~257.7 g/mol (calculated)
Boiling Point Not reported Higher than methylthio analog due to aromatic bulk
Synthetic Yield 59–61% (via DMF/POCl₃ route) Likely lower due to challenges in aryl substitution
Lipophilicity (LogP) ~2.5 (estimated) ~3.2 (predicted; increased by aromatic group)

Notes:

  • The meta-tolyl variant’s aromatic ring enhances lipophilicity, which may improve membrane permeability in drug discovery but reduce aqueous solubility .
  • Methylthio derivatives are more synthetically accessible, with established protocols for aldehyde functionalization .

Biological Activity

4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two chlorine atoms and a m-tolyl group, which enhances its lipophilicity and biological activity. The structural formula can be summarized as follows:

  • Molecular Formula : C10H8Cl2N2O
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, the synthesis of various thieno[2,3-d]pyrimidine derivatives has shown promising results against breast cancer cell lines (MDA-MB-231). The IC50 values for these compounds ranged from 27.6 μM to 29.3 μM, comparable to established chemotherapeutic agents like paclitaxel .

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-23127.6
Thieno[2,3-d]pyrimidine Derivative IMDA-MB-23129.3
Thieno[2,3-d]pyrimidine Derivative IIMDA-MB-23130.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research into related pyrimidine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Some derivatives showed selectivity for COX-2 over COX-1, indicating a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX Inhibition IC50 (μM)Reference
This compound0.034
Pyrazole Derivative A0.052
Pyrazole Derivative B0.045

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Tumor Cell Proliferation : Compounds like this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
  • COX Enzyme Inhibition : The anti-inflammatory action is primarily attributed to the selective inhibition of COX enzymes, particularly COX-2, which is often upregulated in inflammatory conditions.

Case Studies and Research Findings

A notable study focused on synthesizing various pyrimidine derivatives and evaluating their biological activities against several cancer cell lines and inflammatory models. The findings highlighted that modifications in the pyrimidine structure significantly influenced their cytotoxicity and selectivity towards cancer cells .

In another investigation, derivatives were tested for their safety profiles alongside their efficacy in reducing inflammation and tumor growth. Histopathological examinations revealed minimal toxicity in vital organs at therapeutic doses, suggesting a favorable safety margin for further development .

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